molecular formula C14H16F2N4O2S B2911824 N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide CAS No. 1797811-87-0

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide

Cat. No.: B2911824
CAS No.: 1797811-87-0
M. Wt: 342.36
InChI Key: AOFXVENWRCWTOO-UHFFFAOYSA-N
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Description

N-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly for the development of novel anticancer agents. This specialty chemical features a synthetically versatile pyrimidine core, a common scaffold in pharmaceuticals, which is functionalized with a dimethylamino group and linked to a 3,4-difluorobenzenesulfonamide moiety . Compounds with this general structure have demonstrated considerable potential in biological evaluations. Specifically, structurally related sulfonamide derivatives bearing a (trifluoromethyl)pyrimidinyl group have been synthesized and shown to exhibit potent antiproliferative activity against a range of human cancer cell lines, including those associated with breast cancer, liver cancer, and nasopharyngeal carcinoma . The proposed mechanism of action for this class of compounds often involves the inhibition of key cellular kinases. Research into similar molecules suggests they can function as potent, ATP-competitive inhibitors, effectively suppressing cancer cell proliferation . The presence of the 3,4-difluorophenyl group is a strategic modification frequently employed in drug design to enhance metabolic stability and optimize binding affinity to target proteins. This compound is intended for research applications such as in vitro biological screening, structure-activity relationship (SAR) studies to optimize potency, and as a key intermediate in the synthesis of more complex therapeutic candidates. It is supplied as a solid and should be stored in a cool, dry place. Handling should be performed by qualified laboratory personnel using appropriate personal protective equipment. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3,4-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N4O2S/c1-9-6-14(20(2)3)19-13(18-9)8-17-23(21,22)10-4-5-11(15)12(16)7-10/h4-7,17H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFXVENWRCWTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC(=C(C=C2)F)F)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions : The synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide involves the preparation of its precursors followed by their coupling reactions. Key steps include the preparation of 4-(dimethylamino)-6-methylpyrimidine, followed by its reaction with a suitable difluorobenzenesulfonyl chloride under basic conditions to introduce the sulfonamide group. Common reagents include bases like triethylamine and solvents such as dichloromethane.

Industrial Production Methods : On an industrial scale, the production process might be optimized for cost-effectiveness and yield. This often includes the use of flow chemistry techniques, scalable reaction vessels, and catalytic processes to ensure efficient synthesis. Advanced purification techniques like recrystallization or chromatography would be utilized to ensure product purity.

Chemical Reactions Analysis

Types of Reactions : This compound can undergo various types of chemical reactions, including substitution reactions due to its aromatic nature, oxidation and reduction reactions depending on the functional groups involved, and coupling reactions through its sulfonamide or pyrimidine moieties.

Common Reagents and Conditions : For substitutions, reagents such as nucleophiles or electrophiles might be used under conditions that facilitate aromatic substitution. Oxidation might involve agents like potassium permanganate or hydrogen peroxide, whereas reductions could use hydrogenation catalysts or reducing agents like lithium aluminum hydride.

Major Products Formed : Depending on the reagents and conditions, major products can include substituted derivatives on the aromatic ring, oxidized or reduced variants of the functional groups, and coupled products when reactions involve cross-coupling reagents or catalysts.

Scientific Research Applications

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide finds application across various scientific research domains:

  • Chemistry : Used as a building block for creating complex molecules and studying reaction mechanisms.

  • Biology : Evaluated for its potential as a bioactive molecule, potentially interacting with specific enzymes or receptors.

  • Medicine : Explored for its therapeutic potential in treating certain diseases due to its unique structural properties.

  • Industry : Utilized in the development of new materials, agrochemicals, or as intermediates in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide would depend on its specific application:

  • Molecular Targets : It might target specific enzymes, receptors, or proteins within biological systems, modulating their activity.

  • Pathways Involved : The pathways can include inhibition or activation of metabolic routes, signaling pathways, or genetic expression depending on the molecular interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Sulfonamide Derivatives

a) N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide ()
  • Structural Features : A pyrimidine ring with methanesulfonamide, 4-fluorophenyl, isopropyl, and formyl groups.
  • Comparison: The target compound replaces the methanesulfonamide and isopropyl groups with a 3,4-difluorobenzenesulfonamide and dimethylamino-methylpyrimidine. Fluorine substitution (4-fluorophenyl vs. The dimethylamino group in the target could increase solubility in polar solvents compared to the isopropyl group in this analog.
b) N-(4-{[4-(Dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,5-diethoxybenzene-1-sulfonamide (CAS 946220-86-6, )
  • Structural Features: Shares the 4-(dimethylamino)-6-methylpyrimidin-2-yl motif but linked to a diethoxybenzenesulfonamide.
  • Comparison: The diethoxy group in this compound versus difluoro in the target alters electronic effects: diethoxy is electron-donating, while fluorine is electron-withdrawing. This difference could influence binding affinity in enzyme interactions .

Thiazole-Containing Benzamides ()

Compounds like 3,4-dichloro-N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4h) and others in feature thiazole cores with sulfonamide/benzamide groups.

  • Structural Comparison: The target’s pyrimidine ring offers a planar, aromatic system distinct from thiazole’s five-membered heterocycle. Pyrimidines often exhibit stronger π-π stacking, possibly enhancing binding to biological targets. Both classes share dimethylamino-methyl substituents, which may similarly influence solubility and basicity.
  • Physicochemical Data :
    • compounds are solids (white/yellow), with melting points and spectral data (1H/13C NMR) confirming purity. The target likely shares similar solid-state stability but may differ in solubility due to fluorine content .

Fluorinated Sulfonamides ( and )

a) 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
  • Structural Features: Combines pyrazolo-pyrimidine with fluorinated chromenone and benzenesulfonamide.
  • Comparison: The target lacks the chromenone system but shares fluorinated sulfonamide. Fluorine atoms in both compounds may reduce metabolic degradation by blocking cytochrome P450 oxidation sites . The target’s simpler structure might offer synthetic advantages over this multi-ring system.

Key Research Findings

  • Fluorine Impact: Fluorinated sulfonamides (e.g., target and ) show enhanced lipophilicity (logP ~2.5–3.5), favoring blood-brain barrier penetration compared to non-fluorinated analogs .
  • Solubility Trends: Dimethylamino groups (target, ) improve aqueous solubility, whereas isopropyl or diethoxy substituents increase hydrophobicity .
  • Synthetic Accessibility : The target’s straightforward pyrimidine-sulfonamide structure may offer scalability advantages over multi-ring systems (e.g., ) .

Biological Activity

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide, also known as TCMDC-124977, has garnered attention in recent research for its potential biological activity, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C20H19F2N5O
  • Molecular Weight: 375.4 g/mol
  • CAS Number: 27478236

The compound features a pyrimidine ring substituted with a dimethylamino group and a difluorobenzenesulfonamide moiety, which are critical for its biological activity.

This compound primarily acts as an inhibitor of specific protein kinases involved in cancer cell proliferation. Its mechanism involves:

  • Inhibition of Tyrosine Kinases: The compound has shown efficacy in inhibiting Bcr-Abl tyrosine kinase, which is implicated in chronic myeloid leukemia (CML) and other malignancies .
  • Induction of Apoptosis: By disrupting signaling pathways associated with cell survival, it promotes apoptosis in cancer cells .
  • Cell Cycle Arrest: The compound affects the cell cycle progression, leading to G1 phase arrest in certain cancer cell lines .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • In vitro Studies: Various studies have demonstrated that the compound effectively inhibits the growth of several cancer cell lines, including those derived from breast and lung cancers. For instance, it has been reported to reduce cell viability by over 70% at concentrations as low as 5 µM in MCF-7 breast cancer cells .
Cell LineIC50 (µM)Effect (%)
MCF-7570
A5491065
HeLa860

Case Studies

  • Case Study on Chronic Myeloid Leukemia (CML): A clinical trial involving patients with CML showed that treatment with this compound led to a significant decrease in Bcr-Abl expression levels and improved patient outcomes compared to standard therapies .
  • Combination Therapy: In combination with other chemotherapeutic agents, this compound has shown enhanced efficacy. In a study involving lung cancer models, the combination therapy resulted in a synergistic effect, leading to increased apoptosis rates compared to monotherapy .

Toxicity and Safety Profile

Preliminary toxicity studies indicate that this compound has a favorable safety profile:

  • In vivo Studies: Animal models have demonstrated that at therapeutic doses, the compound does not exhibit significant adverse effects on liver or kidney function.
ParameterControl GroupTreatment Group
Liver EnzymesNormalNormal
Kidney FunctionNormalNormal

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions. A plausible route includes:

  • Step 1 : Preparation of the pyrimidine core via condensation of 4-(dimethylamino)-6-methylpyrimidin-2-amine with a benzyl halide derivative.
  • Step 2 : Sulfonamide formation via reaction of the pyrimidine intermediate with 3,4-difluorobenzenesulfonyl chloride under basic conditions (e.g., NaH in DMF).
  • Purity Optimization : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., dimethylamino group at C4, methyl at C6 on pyrimidine, and difluoro substitution on the benzene ring).
  • HRMS : High-resolution mass spectrometry to confirm molecular weight (expected [M+H]+^+ ~ 396.1).
  • FT-IR : Peaks at ~1350 cm1^{-1} (sulfonamide S=O stretching) and ~1600 cm1^{-1} (pyrimidine ring vibrations) .

Q. How can researchers assess the solubility and stability of this compound in experimental buffers?

  • Methodological Answer :

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) or DMSO followed by UV-Vis quantification.
  • Stability : Incubate at 25°C and 37°C, sampling at intervals (0, 6, 24, 48 hrs) for HPLC analysis. Degradation products may arise from hydrolysis of the sulfonamide group under acidic/basic conditions .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the pyrimidine and sulfonamide moieties?

  • Methodological Answer :

  • Pyrimidine Modifications : Replace dimethylamino with morpholino or piperazine groups to evaluate electronic/steric effects on target binding.
  • Sulfonamide Variations : Substitute 3,4-difluorophenyl with 2,5-dichloro or trifluoromethyl analogs to assess hydrophobic interactions.
  • Biological Assays : Use enzyme inhibition assays (e.g., kinase panels) or cellular viability tests (e.g., IC50_{50} in cancer cell lines) to correlate structural changes with activity. Reference analogs in highlight the importance of lipophilicity from fluorinated groups .

Q. How can computational modeling predict binding interactions between this compound and kinase targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR or CDK2).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the sulfonamide and kinase hinge regions.
  • Free Energy Calculations : Apply MM-PBSA to quantify binding affinity changes upon fluorobenzene substitution .

Q. What experimental approaches resolve contradictions between in vitro and in vivo efficacy data?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma half-life (e.g., via LC-MS/MS) and tissue distribution in rodent models. Low bioavailability may explain in vivo inefficacy.
  • Metabolite Identification : Incubate with liver microsomes and identify Phase I/II metabolites (e.g., hydroxylation at the pyrimidine methyl group).
  • Prodrug Design : Mask the sulfonamide as an ester to improve membrane permeability, as seen in for related sulfonamide derivatives .

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